(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
Overview
Description
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry. For example, the reduction of (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanone can be performed using sodium borohydride in the presence of a chiral ligand .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the desired product, making it suitable for various applications in pharmaceuticals and fine chemicals .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Corresponding ketone or carboxylic acid
Reduction: Corresponding alcohol
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This interaction is crucial in asymmetric synthesis, where the compound’s chiral nature helps control the stereochemistry of the reaction products .
Comparison with Similar Compounds
Similar Compounds
Isomenthone: A similar compound with a different stereochemistry, used in flavor and fragrance industries.
Menthol: Another related compound, widely used in pharmaceuticals and personal care products.
Cyclohexanol: A simpler analog, used as a solvent and in the production of nylon
Uniqueness
(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol stands out due to its specific chiral configuration, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from other similar compounds, making it a preferred choice in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
(1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOSJAXQPHWCK-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCC[C@@H]1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450485 | |
Record name | (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109527-45-9 | |
Record name | (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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